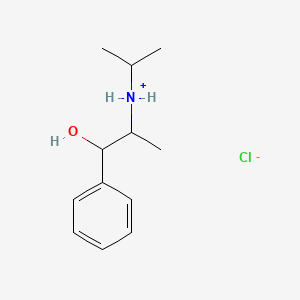
(+-)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is a chiral molecule, meaning it has two enantiomers (mirror-image forms). This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride typically involves the catalytic hydrogenation of a precursor compound. For example, one method involves the reduction of a ketone intermediate using a hydrogenation catalyst to yield the desired alcohol. The reaction conditions often include the use of a solvent such as ethanol and a hydrogenation catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group typically yields a ketone or aldehyde, while reduction can produce different alcohol derivatives .
Scientific Research Applications
(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: Another compound with an isopropylamino group, used as a non-nucleophilic base in organic synthesis.
Uniqueness
What sets (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride apart is its chiral nature and the presence of both an alcohol and an isopropylamino group. This combination of functional groups makes it a versatile compound for various chemical reactions and research applications .
Properties
CAS No. |
55688-37-4 |
|---|---|
Molecular Formula |
C12H20ClNO |
Molecular Weight |
229.74 g/mol |
IUPAC Name |
(1-hydroxy-1-phenylpropan-2-yl)-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)13-10(3)12(14)11-7-5-4-6-8-11;/h4-10,12-14H,1-3H3;1H |
InChI Key |
BNTXITGTFRZWPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH2+]C(C)C(C1=CC=CC=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


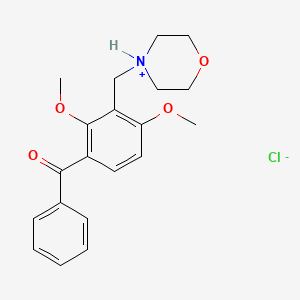
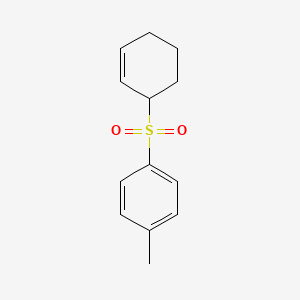

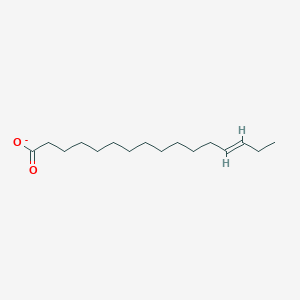
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
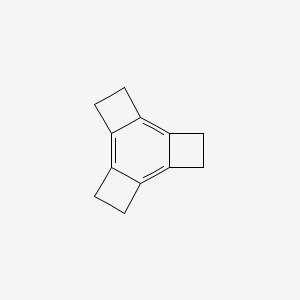
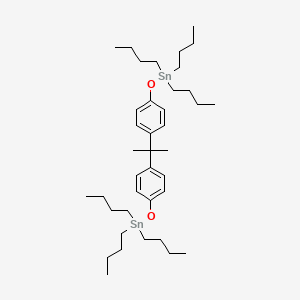
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)


![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)


